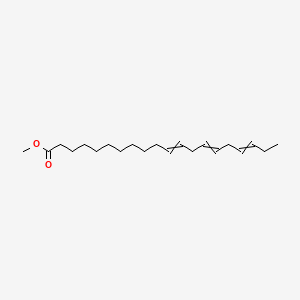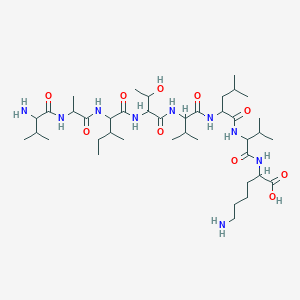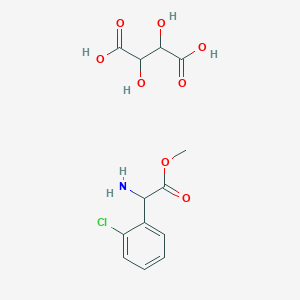
2,3-Dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and methyl 2-amino-2-(2-chlorophenyl)acetate. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Methyl 2-amino-2-(2-chlorophenyl)acetate is a synthetic compound often used in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves the combination of tartaric acid and methyl 2-amino-2-(2-chlorophenyl)acetate under specific reaction conditions. The process typically involves the esterification of tartaric acid with methyl 2-amino-2-(2-chlorophenyl)acetate in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tartaric acid can be oxidized to form ketones or aldehydes.
Reduction: The amino group in methyl 2-amino-2-(2-chlorophenyl)acetate can be reduced to form primary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tartaric acid can yield dihydroxy ketones, while reduction of the amino group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 2,3-dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The tartaric acid component can chelate metal ions, affecting enzymatic activities, while the methyl 2-amino-2-(2-chlorophenyl)acetate component can interact with neurotransmitter receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tartaric Acid: A naturally occurring compound with similar chiral properties.
Methyl 2-amino-2-phenylacetate: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
2,3-Dihydroxybutanedioic acid; methyl 2-amino-2-(2-chlorophenyl)acetate is unique due to its combination of chiral centers and functional groups, which provide distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C13H16ClNO8 |
|---|---|
Molekulargewicht |
349.72 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl 2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
FVKGOSHITUHKGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
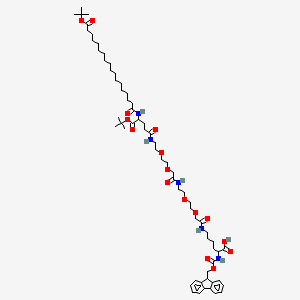
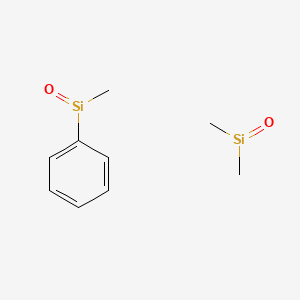



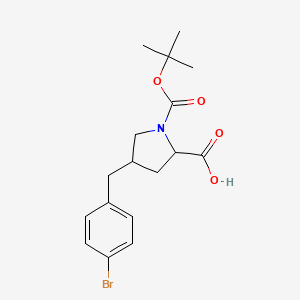
![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)
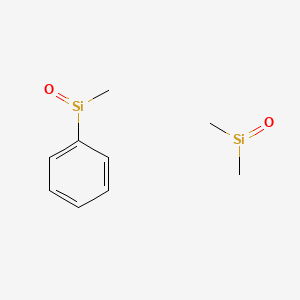
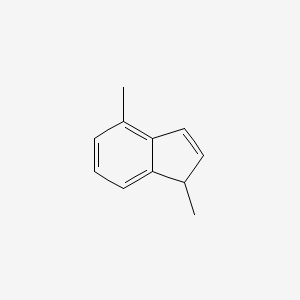
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
